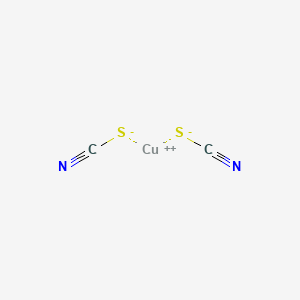Copper;dithiocyanate
CAS No.:
Cat. No.: VC14401748
Molecular Formula: C2CuN2S2
Molecular Weight: 179.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C2CuN2S2 |
|---|---|
| Molecular Weight | 179.7 g/mol |
| IUPAC Name | copper;dithiocyanate |
| Standard InChI | InChI=1S/2CHNS.Cu/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
| Standard InChI Key | BQVVSSAWECGTRN-UHFFFAOYSA-L |
| Canonical SMILES | C(#N)[S-].C(#N)[S-].[Cu+2] |
Introduction
Structural Characteristics of Copper Thiocyanate Compounds
Copper(I) Thiocyanate (CuSCN)
Copper(I) thiocyanate exists as a coordination polymer with a tetrahedral geometry around the copper center. X-ray crystallography reveals two polymorphic forms, both featuring CuS₃N coordination spheres where sulfur atoms from thiocyanate ligands bridge three copper atoms . The compound's polymeric nature contributes to its stability and semiconductor properties.
The thiocyanate ligand (SCN⁻) exhibits ambidentate behavior, bonding via sulfur in CuSCN. This contrasts with copper(II) thiocyanate, where bonding through nitrogen is more common but less stable . The structural rigidity of CuSCN’s polymer network enables its use in thin-film electronics, where ordered molecular arrangements are critical .
Copper(II) Thiocyanate (Cu(SCN)₂)
Copper(II) thiocyanate is a metastable compound that rapidly decomposes into CuSCN and thiocyanogen (SCN)₂ under mild heating or aqueous conditions . Its instability precludes practical applications, and most studies focus on its role as a precursor in CuSCN synthesis. Magnetic studies of dinuclear copper(II) complexes with thiocyanate bridges reveal antiferromagnetic coupling ( J = −0.6 cm⁻¹) when ligands adopt end-to-end bridging modes .
Synthesis and Stability
Preparation of Copper(I) Thiocyanate
CuSCN is synthesized via two primary routes:
-
Reduction of Copper(II) Salts: Treating dilute copper(II) sulfate solutions with sulfurous acid (H₂SO₃) and potassium thiocyanate (KSCN) yields CuSCN as a white precipitate . The reaction proceeds via reduction of Cu²⁺ to Cu⁺, with thiocyanate acting as both a ligand and reducing agent.
-
Decomposition of Copper(II) Thiocyanate: Heating Cu(SCN)₂ releases (SCN)₂ gas, leaving CuSCN . This method is less common due to handling challenges associated with gaseous byproducts.
Double Salts and Solubility
Physical and Chemical Properties
Key Properties of CuSCN
Semiconductor Behavior
CuSCN is a p-type semiconductor with a wide band gap, making it transparent to visible and near-infrared light. Its hole conductivity (≈10⁻³ S/cm) and low electron recombination rates suit it for use as a hole-transport layer in perovskite solar cells . Thin films deposited via spin-coating or electrochemical methods exhibit high crystallinity and optical clarity (>90% transmittance) .
Applications in Industry and Research
Photovoltaics
CuSCN serves as a low-cost alternative to spiro-OMeTAD in perovskite solar cells, achieving power conversion efficiencies exceeding 15% . Its solution processability and thermal stability (up to 150°C) simplify device fabrication compared to organic hole transporters.
Antifouling Coatings
Marine coatings incorporating CuSCN leverage its slow release of Cu⁺ ions, which inhibit biofilm formation and macrofouling organisms. The compound’s low solubility ensures prolonged efficacy, reducing environmental copper discharge compared to Cu₂O-based coatings .
Flame Retardants
In PVC plastics, CuSCN acts as a flame retardant by catalyzing char formation and scavenging free radicals during combustion. Synergy with antimony trioxide enhances fire resistance while minimizing smoke emission .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume